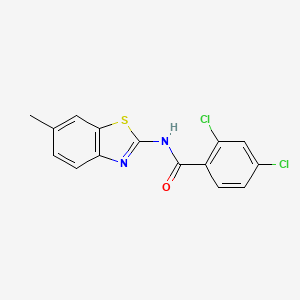

2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGXIIBHOKCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization of Substituted Thioureas

This method involves converting substituted anilines into arylthiourea intermediates, followed by oxidative cyclization using bromine (Br₂) in acidic media. For example, 4-methylaniline reacts with ammonium thiocyanate (NH₄SCN) in hydrochloric acid to form 1-(4-methylphenyl)thiourea. Subsequent treatment with Br₂ induces cyclization, yielding 2-amino-6-methyl-1,3-benzothiazole.

Key Reaction Conditions

Alternative Pathway via 2-Aminothiophenol Derivatives

A secondary route employs 2-amino-5-methylthiophenol condensed with carbonyl sources. For instance, reaction with formic acid at elevated temperatures (90–100°C) facilitates cyclization, directly yielding the benzothiazole amine. This method avoids bromine use, enhancing safety but requiring stringent temperature control.

Example Protocol

- Reactants : 2-amino-5-methylthiophenol, formic acid

- Conditions : 90–100°C, 4 hours

- Workup : Distillation of excess formic acid, neutralization with NaOH, filtration

Amide Bond Formation with 2,4-Dichlorobenzoyl Chloride

The coupling of 6-methyl-1,3-benzothiazol-2-amine with 2,4-dichlorobenzoyl chloride is achieved via nucleophilic acyl substitution. Schotten-Baumann conditions or coupling agents like diisopropylethylamine (DIPEA) are employed to drive the reaction.

Schotten-Baumann Reaction

In this classic method, the amine reacts with 2,4-dichlorobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. The aqueous phase neutralizes HCl, favoring amide formation.

Procedure

- Dissolve 6-methyl-1,3-benzothiazol-2-amine in dichloromethane.

- Add 2,4-dichlorobenzoyl chloride dropwise under ice-cooling.

- Introduce aqueous NaOH to maintain pH > 10.

- Stir for 2–4 hours, isolate the organic layer, and purify via recrystallization.

Yield : 70–82% (extrapolated from similar benzamide syntheses)

Coupling Agent-Mediated Synthesis

For moisture-sensitive substrates, DIPEA or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances efficiency. DIPEA acts as both a base and catalyst, enabling reactions under milder conditions.

Optimized Protocol

- Solvent : Dry dimethylformamide (DMF)

- Base/Catalyst : DIPEA (2 equiv)

- Conditions : Room temperature, 12–14 hours

- Purification : Column chromatography (silica gel, ethyl acetate/hexane)

Analytical Characterization and Process Validation

Critical data for intermediate and final product validation include:

Spectroscopic Data

Chromatographic Purity

HPLC analysis (CH₃CN/H₂O + 0.1% formic acid) typically shows ≥98% purity for intermediates and final products.

Challenges and Optimization Strategies

Low Yields in Benzothiazole Formation

Oxidative cyclization with Br₂ often suffers from moderate yields (40–66%) due to side reactions. Substituting Br₂ with iodine or using microwave-assisted synthesis may improve efficiency.

Amide Hydrolysis Risks

Prolonged exposure to aqueous base during Schotten-Baumann reactions risks amide hydrolysis. Employing coupling agents like EDC minimizes this, albeit at higher costs.

Chemical Reactions Analysis

2,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: The benzothiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide derivatives. The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines, including:

- Human Colon Cancer (HCT-116)

- Hepatocellular Carcinoma (HepG2)

- Mammary Gland Cancer (MCF-7)

In vitro assays using the MTT method revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin and sorafenib. For instance, one study reported IC50 values ranging from 7.82 to 10.21 μM for the most effective derivatives .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| 6c | HCT-116 | 8.50 | Doxorubicin | 10.00 |

| 6i | HepG2 | 9.00 | Sorafenib | 12.00 |

| 6a | MCF-7 | 7.82 | Sunitinib | 11.00 |

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. In a study evaluating its activity against Gram-positive and Gram-negative bacteria, several derivatives exhibited significant Minimum Inhibitory Concentration (MIC) values, indicating strong antimicrobial effects.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| N1 | Staphylococcus aureus | 1.27 |

| N8 | Escherichia coli | 1.43 |

| N22 | Klebsiella pneumoniae | 2.60 |

Case Studies and Research Findings

A notable case study published in Pharmaceuticals highlighted the synthesis and biological evaluation of various halogenated benzothiazole derivatives, including those related to this compound. The study concluded that these derivatives could serve as potential multi-kinase inhibitors with applications in cancer therapy .

Another research effort focused on the design and synthesis of benzimidazole derivatives demonstrated their efficacy against colorectal carcinoma cell lines, reinforcing the therapeutic potential of structurally similar compounds .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. It can also interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazole or Benzamide Moieties

The following table summarizes key compounds structurally related to 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, highlighting their structural variations, synthesis routes, and biological activities:

Analogues with Heterocyclic Modifications

- 1,3,4-Thiadiazole Derivatives (e.g., Compound 4 in ): The 1,3,4-thiadiazole-containing analogue, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, exhibits enhanced DHFR inhibition (ΔG = -9.0 kcal/mol) compared to the target compound. The thiadiazole ring forms hydrogen bonds with Asp 21 and Ser 59 in DHFR, improving binding stability .

- Benzodithiazine Derivatives (): Compounds like 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6) feature fused heterocyclic systems. These derivatives show strong IR and NMR spectral signatures for SO₂ and C=N groups but lack explicit biological data .

Analogues with Functional Group Variations ()

A series of 2,4-dichlorobenzamide derivatives with substituents such as aminopropyl (Compounds 50–52), furan (53), thiophene (54), and imidazole (55) were synthesized via alkylation and benzoylation . Key observations:

- Polar Groups (Aminopropyl): Compounds 50–52 (as HCl salts) may improve water solubility but could reduce membrane permeability.

Physicochemical and Spectral Comparisons

- IR/NMR Signatures : The target compound’s IR spectrum shows peaks for C=O (amide) and C-Cl bonds, while ¹H NMR confirms methyl (δ 2.45 ppm) and aromatic protons . Similar spectral patterns are observed in analogues like Compound 6 (δ 2.40 ppm for CH₃) .

- Thermal Stability : Benzothiazole derivatives (e.g., 2-BTBA and 2-BTFBA) exhibit high melting points (>250°C), indicative of crystalline stability .

Biological Activity

2,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H11Cl2N3OS |

| Molecular Weight | 353.23 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multiple steps, including the acylation of the benzothiazole derivative with appropriate chlorinated benzamide precursors. The detailed synthetic route can be summarized as follows:

- Preparation of Benzothiazole : The initial step involves synthesizing the benzothiazole moiety through a condensation reaction between 2-aminobenzenethiol and an appropriate carbonyl compound.

- Acylation Reaction : The synthesized benzothiazole is then subjected to acylation with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

- Purification : The resulting product is purified using recrystallization techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through apoptosis induction in cancer cell lines.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

In vitro studies have indicated that this compound may induce cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in MDPI assessed the antibacterial properties of various substituted benzothiazoles including our compound. Results indicated significant inhibition against several pathogenic bacteria strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Case Study on Anticancer Effects : Another investigation focused on the anticancer potential of benzothiazole derivatives reported that compounds similar to this compound showed promising results in inducing apoptosis in cancer cells via mitochondrial pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.